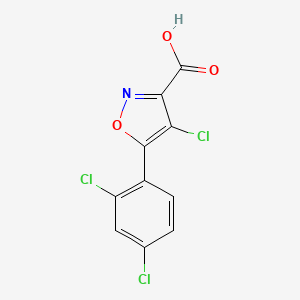![molecular formula C21H26ClN5O2 B2513468 9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-81-6](/img/structure/B2513468.png)
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . Under Hantzsch thiazole synthesis conditions, these precursors yield the new compound. The reaction proceeds via a facile process, combining a substituted thiourea with α-halo ketones in the presence of ethanol as a green solvent. Thiazole chemistry has significant implications in drug development, with various drugs derived from it, including antimicrobials, antifungals, antiretrovirals, and antineoplastics .
Scientific Research Applications
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including purines, has shown significant insights into the molecular interactions and stability of these compounds in various environments. The research by Person et al. (1989) explores how tautomeric equilibria of purine and pyrimidine bases can change due to interactions with their environment, affecting their stability and biological significance. This study highlights the importance of understanding molecular interactions in developing synthetic analogs for therapeutic and research purposes Person et al., 1989.
Bioactive Heterocycles as Enzyme Inhibitors
Chauhan and Kumar (2015) provided a comprehensive review on bioactive fused heterocycles acting as purine-utilizing enzyme inhibitors. These compounds play a critical role in treating diseases like malaria, cancer, and autoimmune disorders. The study underscores the potential of purine analogs in designing drugs with targeted medicinal activities Chauhan & Kumar, 2015.
Metal Complexes and Catalysis
The synthesis and application of metal complexes utilizing purine analogs have been explored for catalytic purposes, including olefin metathesis. Lefebvre et al. (1995) discussed the synthesis and properties of aryloxy complexes of tungsten, demonstrating their utility in organic synthesis and polymerization processes. This research opens avenues for the application of purine analogs in advanced material synthesis and catalysis Lefebvre et al., 1995.
MLCT Excited States in Coordination Compounds
Research on the metal-to-ligand charge transfer (MLCT) excited states of cuprous bis-phenanthroline coordination compounds, as detailed by Scaltrito et al. (2000), reveals significant insights into the electronic properties of purine analogs when bound to metal ions. These findings have implications for the development of photonic and electronic materials based on purine structures Scaltrito et al., 2000.
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Gondkar, Deshmukh, and Chaudhari (2013) investigated the anti-inflammatory activity of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing the potential of purine analogs in developing new anti-inflammatory agents. This study highlights the versatility of purine structures in medicinal chemistry, offering pathways to new therapeutic options Gondkar et al., 2013.
properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-10-27-19(28)17-18(24(3)21(27)29)23-20-25(11-7-12-26(17)20)15-9-8-14(2)16(22)13-15/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVUPPHNLOHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
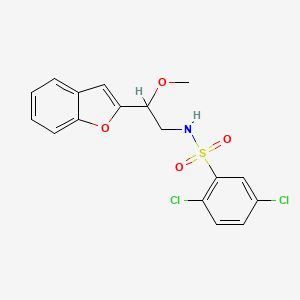
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
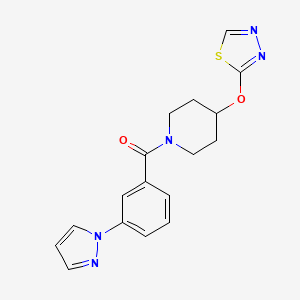
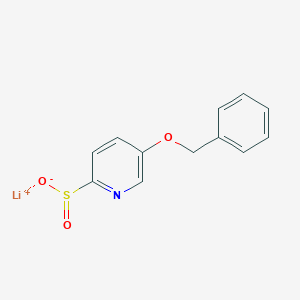
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
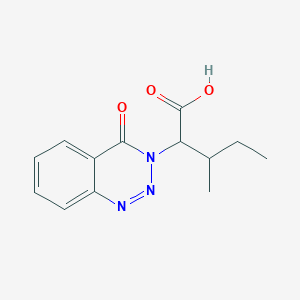
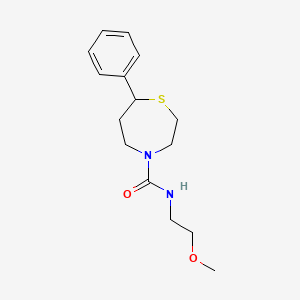


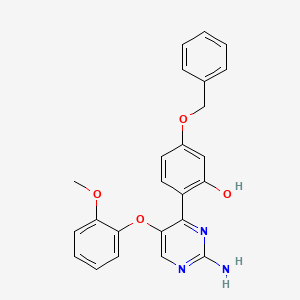
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
